Hydroxylamine, O-2-naphthalenyl-
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Overview
Description
Hydroxylamine, O-2-naphthalenyl- is an organic compound with the molecular formula C10H9NO. It is a derivative of hydroxylamine where the hydroxyl group is substituted with a 2-naphthalenyl group. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxylamine, O-2-naphthalenyl- can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with hydroxylamine hydrochloride in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of hydroxylamine, O-2-naphthalenyl- often involves the Raschig process, which uses ammonia and sodium hypochlorite as starting materials. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, O-2-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to amines under appropriate conditions.
Substitution: It participates in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Hydroxylamine, O-2-naphthalenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein functions.
Medicine: It is explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is utilized in the production of polymers, dyes, and agrochemicals
Mechanism of Action
The mechanism of action of hydroxylamine, O-2-naphthalenyl- involves its ability to act as a nucleophile, participating in various chemical reactions. It targets molecular pathways involving nucleophilic substitution and oxidation-reduction processes. The compound’s reactivity is influenced by the presence of the 2-naphthalenyl group, which enhances its stability and reactivity in specific reactions .
Comparison with Similar Compounds
Hydroxylamine, O-2-naphthalenyl- can be compared with other hydroxylamine derivatives such as:
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
These compounds share similar reactivity patterns but differ in their substituents, which influence their specific applications and reactivity. Hydroxylamine, O-2-naphthalenyl- is unique due to the presence of the 2-naphthalenyl group, which imparts distinct chemical properties and enhances its utility in various research and industrial applications .
Properties
Molecular Formula |
C10H9NO |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
O-naphthalen-2-ylhydroxylamine |
InChI |
InChI=1S/C10H9NO/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2 |
InChI Key |
OTOUYZZRZXWUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)ON |
Origin of Product |
United States |
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